molecular formula C10H14S B7995465 3,5-Dimethylphenyl ethyl sulfide

3,5-Dimethylphenyl ethyl sulfide

Cat. No.: B7995465
M. Wt: 166.29 g/mol
InChI Key: RIYOUMQTAINCAI-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl ethyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a 3,5-dimethylphenyl ring and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl ethyl sulfide typically involves the reaction of 3,5-dimethylphenyl halides with ethyl thiolates under suitable conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenyl iodide reacts with sodium ethyl thiolate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl ethyl sulfide involves its interaction with molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

  • 3,5-Dimethylphenyl methyl sulfide
  • 3,5-Dimethylphenyl propyl sulfide
  • 3,5-Dimethylphenyl butyl sulfide

Comparison: Compared to its analogs, 3,5-Dimethylphenyl ethyl sulfide exhibits unique properties due to the ethyl group, which can influence its reactivity and interactions. The presence of the ethyl group can affect the compound’s solubility, boiling point, and overall stability, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

1-ethylsulfanyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOUMQTAINCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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